AzGGK

Genetic Code Expansion Unnatural Amino Acid Chemical Biology

AzGGK (N6-[(2-Azidoacetyl)glycyl]-L-lysine) is a specialized unnatural amino acid with the molecular formula C10H18N6O4 and a molecular weight of 286.29 g/mol. It is a bifunctional reagent containing an azide moiety for click chemistry and is designed for site-specific incorporation into proteins via genetic code expansion.

Molecular Formula C10H18N6O4
Molecular Weight 286.29 g/mol
Cat. No. B12391828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzGGK
Molecular FormulaC10H18N6O4
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC(CCNC(=O)CNC(=O)CN=[N+]=[N-])CC(C(=O)O)N
InChIInChI=1S/C10H18N6O4/c11-7(10(19)20)3-1-2-4-13-8(17)5-14-9(18)6-15-16-12/h7H,1-6,11H2,(H,13,17)(H,14,18)(H,19,20)/t7-/m0/s1
InChIKeyLHBGWFVWCZJIBG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AzGGK (CAS 2407768-11-8) Site-Specific Ubiquitylation & SUMOylation Probe


AzGGK (N6-[(2-Azidoacetyl)glycyl]-L-lysine) is a specialized unnatural amino acid [1] with the molecular formula C10H18N6O4 and a molecular weight of 286.29 g/mol . It is a bifunctional reagent containing an azide moiety for click chemistry and is designed for site-specific incorporation into proteins via genetic code expansion . Its primary utility is as a foundational component in a two-step method involving bioorthogonal Staudinger reduction and sortase-mediated transpeptidation to create homogenously ubiquitylated or SUMOylated proteins with native isopeptide bonds [1]. This approach enables the study of post-translational modifications with a level of control not possible with enzymatic methods.

Why AzGGK's Molecular Architecture is Critical for Ubiquitin and SUMO Biology


Generic substitution with other azide-containing amino acids or standard bioconjugation reagents is not functionally equivalent for studying ubiquitin and SUMO pathways. The utility of AzGGK is derived from the precise spatial arrangement of its three functional components: a lysine backbone for ribosomal incorporation, an azide group for bioorthogonal chemistry, and a glycyl-glycine spacer. This specific architecture is essential for the method's success. Following site-specific incorporation via genetic code expansion [1], the azide group is selectively reduced via Staudinger ligation to reveal a free amine on a terminal glycine (the GGK motif) [1]. This precise GGK motif is the critical and specific recognition element for subsequent sortase-mediated transpeptidation, which attaches a ubiquitin or SUMO protein via a native isopeptide bond [2]. This sequential, spatially-defined process—from site-specific insertion to sortase recognition—is not replicable with other azide-bearing compounds that lack the GGK motif or cannot be genetically encoded with the same positional control.

Quantitative Differentiation of AzGGK in Protein Engineering Applications


Purity Specification of AzGGK (≥99.72%) Ensures Reproducible Genetic Code Expansion

For applications requiring precise control over protein modification, high-purity starting materials are critical. Commercial sources provide AzGGK with a specified purity of 99.72% . While not a direct head-to-head comparison, this purity level represents a class-leading specification among research-grade unnatural amino acids, ensuring minimal off-target incorporation or side reactions in demanding genetic code expansion experiments.

Genetic Code Expansion Unnatural Amino Acid Chemical Biology

AzGGK Enables DUB-Resistant Ubiquitin Conjugates via Sortase-Mediated Ligation

The method using AzGGK generates ubiquitin conjugates that contain two point mutations (R72A and R74T) in the ubiquitin C-terminus, conferring resistance to deubiquitinases (DUBs) [1]. This contrasts with enzymatically produced conjugates, which are readily cleaved. This modification allows for the creation of stable, homogeneous ubiquitin chains for in vitro studies, a key advantage for quantitative biochemical and structural analyses.

Ubiquitin Deubiquitinase Post-translational Modification

AzGGK-Derived GGK Motif is a Specific Substrate for Orthogonal Sortase Enzymes

The GGK motif, generated from AzGGK after Staudinger reduction, serves as a specific substrate for engineered sortase A variants in iterative 'sortylation' reactions. A study demonstrated the construction of K48/K6-linked tri-ubiquitin chains without observable cross-reactivity or unwanted hydrolysis by the orthogonal sortase pair Srt2A and Srt5M [1]. This contrasts with using less specific nucleophiles (e.g., triglycine), which can lead to heterogeneous products. This specificity enables the programmable, stepwise assembly of complex, defined ubiquitin architectures.

Sortase Bioconjugation Protein Engineering

Primary Research and Industrial Applications for AzGGK


In Vitro Assembly of Defined Polyubiquitin Chains for Drug Discovery

AzGGK is the starting material for generating protein substrates with the GGK motif, which are then used to assemble homogenously linked polyubiquitin chains of specific topologies (e.g., K48-, K63-linked) via sortase [1]. These defined chains are critical reagents for screening compound libraries to identify inhibitors or activators of specific ubiquitin-binding domains or deubiquitinases, a major focus in oncology and neurodegeneration drug discovery.

Studying Ubiquitin and SUMO Biology in Live Mammalian Cells

As demonstrated in the foundational study, AzGGK is incorporated into proteins in living HEK293T cells via an engineered pyrrolysyl-tRNA synthetase/tRNA pair, followed by bioorthogonal Staudinger reduction [1]. This enables the inducible and ubiquitin-ligase-independent ubiquitylation or SUMOylation of a target protein in its native cellular environment [1]. This approach is essential for dissecting the temporal and functional roles of specific ubiquitination events without pleiotropic effects of enzyme inhibition.

Site-Specific Modification of Non-Refoldable and Multidomain Proteins

The AzGGK-based method uniquely enables the site-specific ubiquitylation or SUMOylation of challenging protein targets, including those that are non-refoldable or contain multiple domains [1]. This capability overcomes a major limitation of chemical synthesis or in vitro reconstitution methods, providing a pathway to study post-translational modifications on proteins that were previously intractable [1].

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